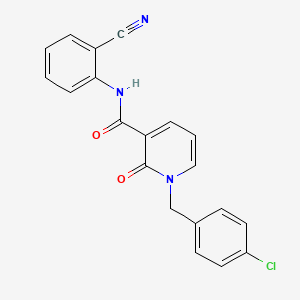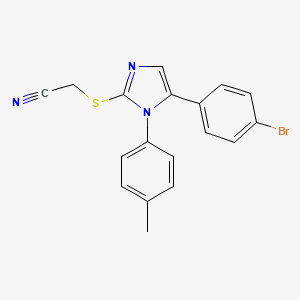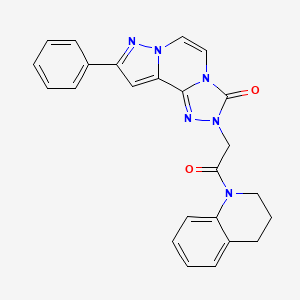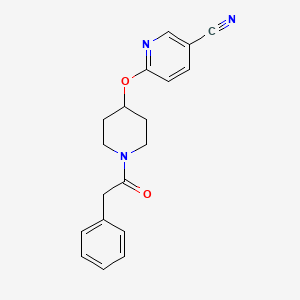
6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile, also known as PPAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPAN is a synthetic compound that belongs to the class of nitrile-containing compounds.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
The field of organic synthesis has explored the utility of piperidine derivatives, similar to "6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile," in various chemical reactions. For instance, the hypervalent iodine oxidation of amines has been employed for the synthesis of nitriles, ketones, and lactams from primary aliphatic and cycloalkylamines, highlighting the versatility of these compounds in organic transformations (Moriarty et al., 1988). Additionally, N-substituted derivatives of similar structures have demonstrated moderate to significant antimicrobial activities, underscoring their potential in therapeutic applications (Khalid et al., 2016).
Antimicrobial Activities
Research into the antimicrobial properties of piperidine derivatives has led to the synthesis of compounds with significant activity against both Gram-negative and Gram-positive bacteria. This research underscores the potential of these compounds in addressing antimicrobial resistance and developing new therapeutic agents (Khalid et al., 2016).
Materials Science
In the realm of materials science, derivatives of "6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile" have been investigated for their nonlinear optical (NLO) properties. The synthesis of nicotinonitrile derivatives has opened new avenues for the development of NLO materials, highlighting the role of these compounds in advancing optical technologies (Raghukumar et al., 2003).
Propriétés
IUPAC Name |
6-[1-(2-phenylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c20-13-16-6-7-18(21-14-16)24-17-8-10-22(11-9-17)19(23)12-15-4-2-1-3-5-15/h1-7,14,17H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBDXNQFJHDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

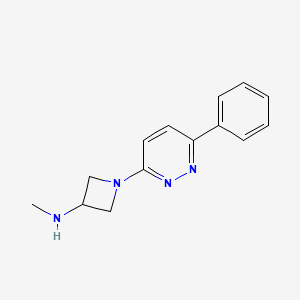
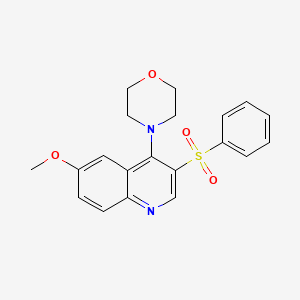
![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)
![1-[1-(4-Chloro-phenyl)-cyclopropyl]-ethanone](/img/structure/B2427829.png)
![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)
![2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B2427833.png)
![N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)
